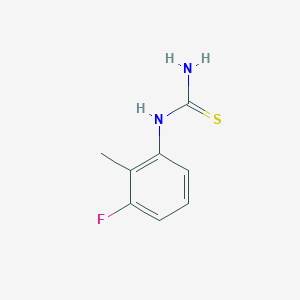
2-(1-methyl-1H-pyrazol-4-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, also known as 1-methyl-1H-pyrazol-4-yl propionitrile and abbreviated as MPPN, is a four-membered heterocyclic compound consisting of a nitrogen, two carbons and one hydrogen atom. It is a colorless liquid with a boiling point of 114°C and is insoluble in water. MPPN has been studied extensively for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
MPPN has been studied for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry. It has been used as a precursor for the synthesis of several drugs, such as 4-methylpyrazole-3-carboxylic acid, a potential antipsychotic agent, and 4-methylpyrazole-3-carboxamide, a potential anti-inflammatory agent. In materials science, MPPN has been used as a precursor for the synthesis of polymers, such as poly(2-(2-(1-methyl-1H-pyrazol-4-yl)propanenitrilepyrazol-4-yl)propanenitrile) and poly(2-(2-(1-methyl-1H-pyrazol-4-yl)propanenitrilepyrazol-4-yl)propanenitrile-co-vinyl acetate). In biochemistry, MPPN has been used as a substrate for the enzymatic synthesis of a variety of compounds, including chiral amines, amino acids, and peptides.
Mecanismo De Acción
The mechanism of action of MPPN is largely unknown. However, it is believed that the compound may act as a substrate for enzymes involved in the synthesis of various compounds, such as chiral amines, amino acids, and peptides. Additionally, the compound may act as a nucleophile, reacting with electrophilic species to form new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPPN are largely unknown. However, it is believed that the compound may act as a substrate for enzymes involved in the synthesis of various compounds, such as chiral amines, amino acids, and peptides. Additionally, the compound may act as a nucleophile, reacting with electrophilic species to form new products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPPN in lab experiments include its low cost and availability, its ability to act as a substrate for enzymes involved in the synthesis of various compounds, and its potential to act as a nucleophile. The limitations of using MPPN in lab experiments include its tendency to form byproducts and its potential to react with other compounds to form new products.
Direcciones Futuras
Some potential future directions for research involving MPPN include the development of new synthetic methods for the compound, the investigation of its potential applications in medicinal chemistry and materials science, and the exploration of its biochemical and physiological effects. Additionally, further research could be conducted to better understand the mechanism of action of the compound and to identify potential new uses for it.
Métodos De Síntesis
MPPN can be synthesized by two methods: the first involves the reaction of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrilepyrazole-4-carboxylic acid with propionitrile in the presence of a catalytic amount of sodium hydroxide, and the second involves the reaction of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrilepyrazole-4-carboxaldehyde with propionitrile in the presence of a catalytic amount of sodium hydroxide.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile involves the reaction of 1-methyl-1H-pyrazole with propionitrile in the presence of a suitable catalyst.", "Starting Materials": [ "1-methyl-1H-pyrazole", "propionitrile", "catalyst" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-pyrazole in a suitable solvent.", "Step 2: Add propionitrile to the reaction mixture.", "Step 3: Add a suitable catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and filter the precipitated product.", "Step 6: Wash the product with a suitable solvent and dry it under vacuum.", "Step 7: Characterize the product using suitable analytical techniques." ] } | |
Número CAS |
1249609-23-1 |
Nombre del producto |
2-(1-methyl-1H-pyrazol-4-yl)propanenitrile |
Fórmula molecular |
C7H9N3 |
Peso molecular |
135.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



